Cas no 1340518-19-5 (2-Amino-6-bromo-3-chlorobenzoic acid)

2-Amino-6-bromo-3-chlorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-bromo-3-chlorobenzoic acid
- 2-Amino-6-bromo-3-chlorobenzoicAcid
- SY037243
- SCHEMBL7781012
- CS-12087
- Z1037549618
- EN300-267533
- 1340518-19-5
- AC1530
- AKOS012204617
- CS-0314273
- MFCD17247177
- DA-45911
- 2-Amino-6-bromo-3-chlorobenzoic acid
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- MDL: MFCD17247177
- インチ: 1S/C7H5BrClNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
- InChIKey: TZHCKHYMRRCAKE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C(=O)O)N)Cl
計算された属性
- せいみつぶんしりょう: 248.91922g/mol
- どういたいしつりょう: 248.91922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Amino-6-bromo-3-chlorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267533-0.1g |
2-amino-6-bromo-3-chlorobenzoic acid |
1340518-19-5 | 95.0% | 0.1g |
$68.0 | 2025-02-20 | |
Enamine | EN300-267533-5.0g |
2-amino-6-bromo-3-chlorobenzoic acid |
1340518-19-5 | 95.0% | 5.0g |
$550.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05025-1g |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | 97% | 1g |
¥2519.0 | 2024-07-18 | |
eNovation Chemicals LLC | D526477-0.25g |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | 97% | 0.25g |
$246 | 2023-09-03 | |
Enamine | EN300-267533-2.5g |
2-amino-6-bromo-3-chlorobenzoic acid |
1340518-19-5 | 95.0% | 2.5g |
$329.0 | 2025-02-20 | |
TRC | A602298-50mg |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | 50mg |
$ 50.00 | 2022-06-08 | ||
TRC | A602298-100mg |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | 100mg |
$ 70.00 | 2022-06-08 | ||
eNovation Chemicals LLC | D695487-5g |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | 97% | 5g |
$605 | 2024-07-20 | |
Enamine | EN300-267533-1g |
2-amino-6-bromo-3-chlorobenzoic acid |
1340518-19-5 | 95% | 1g |
$342.0 | 2023-09-11 | |
1PlusChem | 1P00HTLW-10g |
2-Amino-6-bromo-3-chlorobenzoic Acid |
1340518-19-5 | ≥97% | 10g |
$1338.00 | 2023-12-22 |
2-Amino-6-bromo-3-chlorobenzoic acid 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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6. Back matter
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-Amino-6-bromo-3-chlorobenzoic acidに関する追加情報
Introduction to 2-Amino-6-bromo-3-chlorobenzoic acid (CAS No. 1340518-19-5)
2-Amino-6-bromo-3-chlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1340518-19-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features both amino and halogen substituents, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of bromine and chlorine atoms at specific positions enhances its reactivity, enabling diverse chemical modifications that are crucial for drug development.
The compound’s structure, characterized by a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 6-position, and a chlorine atom at the 3-position, imparts unique electronic and steric properties. These properties make 2-Amino-6-bromo-3-chlorobenzoic acid a promising candidate for further functionalization, allowing chemists to explore its potential in designing novel therapeutic agents. The benzoic acid core is well-known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies.
In recent years, there has been a surge in research focusing on halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that the introduction of halogen atoms into aromatic rings can significantly improve the efficacy of drug candidates by modulating their interactions with biological targets. For instance, 2-Amino-6-bromo-3-chlorobenzoic acid has been investigated as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 2-Amino-6-bromo-3-chlorobenzoic acid is its utility in constructing heterocyclic scaffolds. Researchers have leveraged its reactive sites to develop derivatives with enhanced pharmacological properties. For example, modifications at the amino group can introduce chiral centers, leading to enantiomerically pure compounds with improved selectivity and reduced side effects. Similarly, the bromine and chlorine atoms can serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in oncology. Preclinical studies have highlighted its role in inhibiting specific enzymes involved in tumor growth and progression. By serving as a building block for more complex molecules, 2-Amino-6-bromo-3-chlorobenzoic acid contributes to the development of next-generation anticancer agents that target multiple pathways simultaneously. This multifaceted approach holds promise for overcoming drug resistance and improving patient outcomes.
Moreover, the compound’s structural features make it an attractive candidate for exploring new therapeutic modalities. For instance, its ability to undergo selective functionalization allows researchers to fine-tune its properties for specific biological activities. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential. The benzoic acid moiety itself is known for its ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions, further enhancing its potential as a pharmacophore.
Recent advances in computational chemistry have also facilitated the design of novel derivatives of 2-Amino-6-bromo-3-chlorobenzoic acid. By employing molecular modeling techniques, scientists can predict how different substituents will affect the compound’s bioactivity and pharmacokinetic properties. This high-throughput virtual screening approach accelerates the drug discovery process by identifying promising candidates before experimental synthesis begins.
In conclusion, 2-Amino-6-bromo-3-chlorobenzoic acid (CAS No. 1340518-19-5) represents a significant advancement in medicinal chemistry due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of drug development efforts aimed at addressing complex diseases.
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